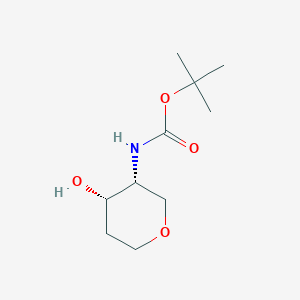

tert-butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate

Description

tert-Butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate is a Boc-protected carbamate derivative featuring a tetrahydro-2H-pyran (oxane) ring substituted with a hydroxyl group at the 4S position and a tert-butoxycarbonyl (Boc) carbamate at the 3R position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of chiral building blocks for drug discovery . Its stereochemical configuration (3R,4S) and functional groups (hydroxyl and Boc) influence its reactivity, solubility, and ability to participate in hydrogen bonding, making it valuable for structure-activity relationship (SAR) studies .

Propriétés

Formule moléculaire |

C10H19NO4 |

|---|---|

Poids moléculaire |

217.26 g/mol |

Nom IUPAC |

tert-butyl N-[(3R,4S)-4-hydroxyoxan-3-yl]carbamate |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-6-14-5-4-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 |

Clé InChI |

FSSQTAOGGBWNKE-SFYZADRCSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N[C@@H]1COCC[C@@H]1O |

SMILES canonique |

CC(C)(C)OC(=O)NC1COCCC1O |

Origine du produit |

United States |

Méthodes De Préparation

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | tert-butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate |

| Molecular Formula | C10H19NO4 |

| Molecular Weight | 217.26 g/mol |

| CAS Number | 1951460-27-7 |

| IUPAC Name | tert-butyl N-[(3R,4S)-4-hydroxyoxan-3-yl]carbamate |

| SMILES | CC(C)(C)OC(=O)N[C@H]1COCC[C@@H]1O |

| Stereochemistry | (3R,4S) |

This compound features a tetrahydropyran ring with hydroxyl substitution at the 4-position and a carbamate group protected by a tert-butyl moiety at the 3-position nitrogen.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the tetrahydropyran ring with defined stereochemistry.

- Introduction of the amino group at the 3-position.

- Protection of the amino group as a tert-butyl carbamate (Boc protection).

- Hydroxylation at the 4-position with stereocontrol.

Key Synthetic Steps

Starting Materials

- Azidotetrahydro-2H-pyran derivatives (e.g., tert-butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate).

- Hydrogenation catalysts such as palladium hydroxide on carbon (Pd(OH)2/C) or platinum(IV) oxide (PtO2).

- Solvents: ethanol, ethyl acetate, water.

- Bases: sodium bicarbonate (NaHCO3).

Reduction of Azido Group to Amino Group

A common method involves catalytic hydrogenation of the azide precursor to the corresponding amine:

| Parameter | Details |

|---|---|

| Substrate | tert-butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate |

| Catalyst | 10 wt% Pd(OH)2 on carbon or platinum(IV) oxide |

| Solvent | Ethanol |

| Temperature | Room temperature to 10-35 °C |

| Pressure | 1 atm H2 |

| Reaction Time | 6 hours to overnight |

| Yield | 610 mg from 700 mg (small scale); 105 g from 120 g (large scale) |

| Workup | Filtration to remove catalyst, concentration under reduced pressure |

This step converts the azido group to the amine with retention of stereochemistry and is typically high yielding.

Carbamate Formation (Boc Protection)

The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate:

- Reaction typically performed in ethanol or ethyl acetate.

- Sodium bicarbonate is used to neutralize the reaction medium.

- Stirring at room temperature overnight ensures complete conversion.

Hydroxylation and Stereochemical Control

Hydroxylation at the 4-position is achieved via stereoselective methods, often involving:

- Use of chiral auxiliaries or catalysts.

- Control of reaction conditions to favor the (3R,4S) stereoisomer.

Specific details on hydroxylation methods for this compound are less available but are inferred from related tetrahydropyran chemistry.

Data Tables Summarizing Key Preparation Parameters

| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Azide reduction | Pd(OH)2/C or PtO2, H2 | Ethanol, RT, 6-16 h | 85-90 | High stereochemical retention |

| Boc protection | Di-tert-butyl dicarbonate, NaHCO3 | Ethanol/H2O, RT, overnight | >90 | Efficient amino group protection |

| Purification | Column chromatography | Hexane/Ethyl acetate | - | Used to isolate pure stereoisomer |

Analysis of Preparation Methods

Catalytic Hydrogenation is the preferred method for azide reduction due to mild conditions and high stereochemical fidelity. Both Pd(OH)2/C and PtO2 catalysts are effective, with PtO2 favored for larger scale syntheses due to robustness.

Boc Protection is a standard and reliable method to protect amino groups in organic synthesis. The use of sodium bicarbonate as a base ensures neutralization of acidic byproducts and smooth reaction progression.

Stereochemical Control is critical and achieved by starting from enantiomerically pure azide precursors or employing chiral catalysts/auxiliaries in earlier synthetic steps.

Purification by column chromatography ensures removal of impurities and isolation of the desired stereoisomer.

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) in methanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield primary alcohols, while reduction can produce alcohol derivatives .

Applications De Recherche Scientifique

tert-Butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of tert-butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The hydroxytetrahydropyran ring can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Comparaison Avec Des Composés Similaires

The following analysis compares tert-butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate with structurally related compounds, focusing on stereochemistry, functional groups, synthesis, and applications.

Structural and Functional Group Comparisons

Key Observations :

- Stereochemistry : The 3R,4S configuration distinguishes the target from its 3R,4R diastereomer, impacting molecular recognition in chiral environments .

- Ring Systems : Cyclopentane-based analogs (e.g., CAS 154737-89-0) exhibit increased ring strain and altered conformational flexibility compared to the tetrahydro-2H-pyran scaffold .

Activité Biologique

tert-butyl ((3R,4S)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article reviews the chemical properties, biological activities, and research findings associated with this compound, supported by relevant data tables and case studies.

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.26 g/mol

- CAS Number : 1932435-72-7

- Synonyms : tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate

Research indicates that this compound may act as an inhibitor of key enzymes involved in the pathogenesis of Alzheimer’s disease. Specifically, it has been shown to inhibit β-secretase and acetylcholinesterase, which are crucial in the formation of amyloid plaques and the degradation of acetylcholine respectively .

In Vitro Studies

In vitro studies have demonstrated that this compound can protect astrocytes from toxicity induced by amyloid beta (Aβ) peptide. For instance, when astrocytes were exposed to Aβ 1-42, treatment with this compound resulted in a significant increase in cell viability compared to untreated controls . The protective effect was attributed to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

In Vivo Studies

In vivo experiments using animal models have also been conducted to evaluate the efficacy of this compound. One study involved administering the compound to rats subjected to scopolamine-induced cognitive impairment. Although there was an observed reduction in Aβ levels, the results did not reach statistical significance when compared to established treatments like galantamine .

Data Table: Summary of Biological Activities

Case Studies

A notable case study explored the effects of this compound on cognitive functions in a rat model for Alzheimer's disease. The study found that while the compound improved some behavioral outcomes associated with memory retention, it did not significantly outperform traditional cholinesterase inhibitors .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ ~1.4 ppm for Boc methyl groups) and coupling constants (e.g., J values for axial/equatorial protons in the tetrahydropyran ring) confirm stereochemistry .

- X-ray Crystallography : SHELX programs refine crystal structures to validate the (3R,4S) configuration and hydrogen-bonding networks .

Advanced Consideration : Discrepancies between NMR (solution state) and crystallography (solid state) may arise due to conformational flexibility. Use DFT calculations to model preferred conformers .

How does this compound participate in Diels-Alder reactions, and what factors influence its reactivity?

Advanced Research Question

The hydroxylated tetrahydropyran ring acts as a "chameleon" diene , enabling Diels-Alder reactions with electron-deficient dienophiles (e.g., maleimides). Reactivity depends on:

- Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance electron density on the diene .

- Temperature : Low temperatures (-20°C) favor endo selectivity .

- Catalysis : Lewis acids (e.g., TiCl₄) accelerate reaction rates but may compromise Boc group stability .

What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

Advanced Research Question

- Dynamic Effects in NMR : Flexible rings may show averaged NMR signals, while crystallography captures static conformers. Use variable-temperature NMR to detect ring-flipping .

- Twinned Crystals : SHELXL refinement identifies twinning in crystallographic data, which can distort bond lengths/angles .

- Cross-Validation : Compare IR spectra (e.g., carbonyl stretches) with computational (DFT) predictions .

How is this carbamate utilized in protease inhibitor synthesis, and what structural motifs are critical?

Basic Research Question

The compound serves as a scaffold for β-secretase (BACE) inhibitors in Alzheimer’s research. Key features:

- Hydroxyl Group : Coordinates with catalytic aspartic acid residues in BACE .

- Boc Protection : Enhances solubility and prevents premature degradation during synthesis .

Advanced Consideration : Structure-activity relationship (SAR) studies modify the tetrahydropyran ring’s substituents to optimize binding affinity .

What experimental approaches study hydrogen bonding and crystal packing in this compound?

Advanced Research Question

- Hydrogen-Bonding Networks : X-ray crystallography (SHELXL) maps O–H···O and N–H···O interactions, often forming 2D sheets .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-stacking of aromatic groups in derivatives) .

- Thermogravimetric Analysis (TGA) : Correlates packing efficiency with thermal stability .

How can reaction yields be optimized in multi-step syntheses involving this carbamate?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.